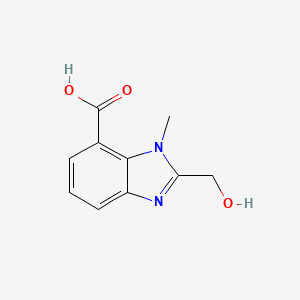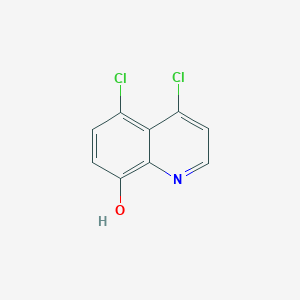
4,5-Dichloroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloroquinolin-8-ol is a chemical compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 5th positions and a hydroxyl group at the 8th position on the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydroquinolines, and substituted quinolines .
Applications De Recherche Scientifique
4,5-Dichloroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is used in the study of bacterial and fungal infections.
Medicine: It has potential therapeutic applications, including its use as an antifungal and antibacterial agent.
Industry: The compound is used in the formulation of disinfectants and preservatives
Mécanisme D'action
The mechanism of action of 4,5-Dichloroquinolin-8-ol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It also inhibits the synthesis of nucleic acids and proteins, further contributing to its antimicrobial effects. The molecular targets include enzymes involved in cell wall synthesis and DNA replication .
Comparaison Avec Des Composés Similaires
5-Chloro-8-quinolinol: Similar structure but with only one chlorine atom at the 5th position.
5,7-Dichloro-8-quinolinol: Contains chlorine atoms at the 5th and 7th positions.
8-Hydroxyquinoline: Lacks chlorine atoms but has a hydroxyl group at the 8th position.
Comparison: 4,5-Dichloroquinolin-8-ol is unique due to the specific positioning of chlorine atoms, which enhances its antimicrobial properties compared to its analogs. The presence of two chlorine atoms increases its lipophilicity, allowing better penetration into microbial cell membranes .
Propriétés
Formule moléculaire |
C9H5Cl2NO |
|---|---|
Poids moléculaire |
214.04 g/mol |
Nom IUPAC |
4,5-dichloroquinolin-8-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-1-2-7(13)9-8(5)6(11)3-4-12-9/h1-4,13H |
Clé InChI |
PBAMBOGVKVVQCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=CC=NC2=C1O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate](/img/structure/B13570560.png)
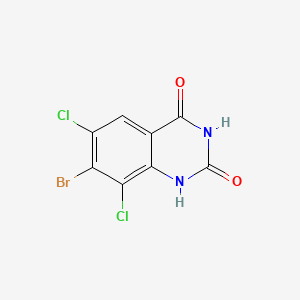
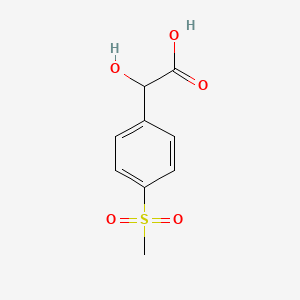

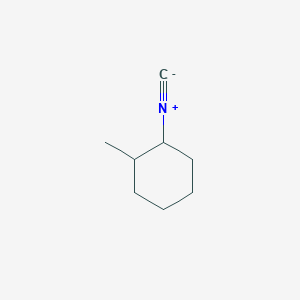

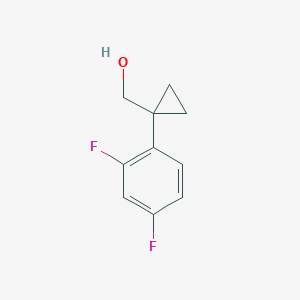
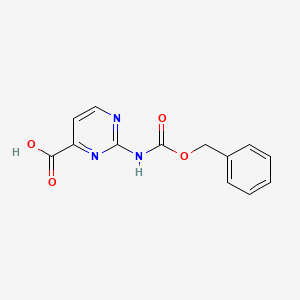


![Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13570625.png)
![Bicyclo[5.1.0]octan-8-amine](/img/structure/B13570632.png)
